4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal
Description
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal is a substituted aldehyde with a complex structure. Its IUPAC name indicates a hexanal backbone (six-carbon aldehyde) modified by three functional groups: a methyl group at position 4, a ketone (oxo) group at position 5, and a prop-1-en-2-yl (isopropenyl) group at position 2. The molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol (inferred from structurally similar compounds, e.g., CAS 75697-98-2 in ). This compound combines aldehyde, ketone, and alkene functionalities, which may confer unique physicochemical and reactivity profiles compared to simpler aldehydes like hexanal.
For example, hexanal is a well-studied volatile organic compound (VOC) with applications in food preservation, fragrance, and agriculture . The addition of a ketone and isopropenyl group in this compound likely alters its volatility, stability, and interaction with biological or industrial systems.
Properties
CAS No. |
114050-61-2 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
4-methyl-5-oxo-2-prop-1-en-2-ylhexanal |
InChI |
InChI=1S/C10H16O2/c1-7(2)10(6-11)5-8(3)9(4)12/h6,8,10H,1,5H2,2-4H3 |
InChI Key |
QZSSGBRERFIGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C=O)C(=C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal can be achieved through several synthetic routes. One common method involves the aldol condensation of 4-methylpentanal with acetone, followed by oxidation to introduce the ketone group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the oxidation step, and advanced purification techniques like chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at low temperatures.
Substitution: Grignard reagents (RMgX) in anhydrous ether under reflux conditions.
Major Products Formed
Oxidation: 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanoic acid.
Reduction: 4-Methyl-5-hydroxy-2-(prop-1-en-2-yl)hexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-2-(prop-1-en-2-yl)hexanal involves its interaction with various molecular targets. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares functional groups with several classes of organic compounds:
- Aldehydes: Hexanal (C₆H₁₂O), nonanal (C₉H₁₈O), and trans-2-hexenal (C₆H₁₀O) .
- Ketones : 5-Oxohexanal derivatives (e.g., 4-oxohexanal).
- Alkenes : Compounds with isopropenyl groups (e.g., terpenes like myrcene) .
Key structural differences include:
- The ketone group at position 5, absent in most aldehydes.
Physicochemical Properties
A comparative analysis of physicochemical properties is summarized in Table 1:
Notes:
- The higher molecular weight and polar ketone group in this compound likely reduce volatility compared to hexanal.
- Odor profiles for branched aldehydes are influenced by substituents; e.g., nonanal’s citrus notes arise from its longer carbon chain .
Reactivity and Stability
- Oxidation: Hexanal oxidizes to hexanoic acid under elevated temperatures or enzymatic activity . The ketone group in this compound may stabilize the molecule against further oxidation at position 4.
- Thermal Stability: Hexanal degrades at high temperatures, forming side products like hexanoic acid and octanal . The isopropenyl group in the target compound may introduce susceptibility to polymerization or Diels-Alder reactions.
- Interaction with Biomolecules : Hexanal interacts with sulfonic groups in ion-exchange membranes , but the isopropenyl group in this compound could alter binding affinity compared to linear aldehydes like pentanal or heptanal .
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